(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-Amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid (1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-Amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid Nystatin is a topical and oral antifungal agent with activity against many species of yeast and candida albicans, which is used largely to treat skin and oropharyngeal candidiasis. Nystatin is not absorbed orally and has not been linked to drug induced liver injury.
Nystatin A1 is a polyene macrolide antibiotic; part of the nystatin complex produced by several Streptococcus species. It is a member of nystatins and a carboxylic acid.
Nystatin is a polyene antifungal drug that has broad-spectrum fungicidal and fungistatic activity against a number of yeasts and fungi, most notably Candida species. It is one of the most effective antifungal agents synthesized by bacteria, in this case a strain of Streptomyces noursei, and is closely related to [amphotericin B], differing only slightly in structure. Nystatin has a greater antifungal activity than amphotericin B - parenterally administered nystatin, however, is associated with significant toxicity and is not available in a formulation appropriate for systemic use. As it undergoes very little absorption following oral or topical administration, nystatin's efficacy is limited to the treatment/prevention of cutaneous, mucocutaneous, and gastrointestinal fungal infections.
Brand Name: Vulcanchem
CAS No.: 1400-61-9
VCID: VC0537888
InChI: InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-35(65-47-45(60)42(48)44(59)30(4)64-47)26-39(56)41(46(61)62)38(55)24-34(52)23-37(54)36(53)20-19-31(49)21-32(50)22-33(51)25-40(57)63-29(3)28(2)43(27)58/h5-6,8,10-18,27-33,35-39,41-45,47,49-51,53-56,58-60H,7,9,19-26,48H2,1-4H3,(H,61,62)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27?,28?,29?,30-,31?,32?,33?,35?,36?,37?,38?,39?,41?,42+,43?,44-,45+,47?/m1/s1
SMILES: CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O
Molecular Formula: C47H75NO17
Molecular Weight: 926.1 g/mol

(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-Amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid

CAS No.: 1400-61-9

Inhibitors

VCID: VC0537888

Molecular Formula: C47H75NO17

Molecular Weight: 926.1 g/mol

Purity: Potency: 4400 units/mg min. (or refer to the Certificate of Analysis)

(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-Amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid - 1400-61-9

CAS No. 1400-61-9
Product Name (1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-Amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Molecular Formula C47H75NO17
Molecular Weight 926.1 g/mol
IUPAC Name (21E,23E,25E,27E,31E,33E)-20-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxo-1-oxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid
Standard InChI InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-35(65-47-45(60)42(48)44(59)30(4)64-47)26-39(56)41(46(61)62)38(55)24-34(52)23-37(54)36(53)20-19-31(49)21-32(50)22-33(51)25-40(57)63-29(3)28(2)43(27)58/h5-6,8,10-18,27-33,35-39,41-45,47,49-51,53-56,58-60H,7,9,19-26,48H2,1-4H3,(H,61,62)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27?,28?,29?,30-,31?,32?,33?,35?,36?,37?,38?,39?,41?,42+,43?,44-,45+,47?/m1/s1
Standard InChIKey VQOXZBDYSJBXMA-JKMCSYCMSA-N
Isomeric SMILES C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
SMILES CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O
Canonical SMILES CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O
Appearance Solid powder
Colorform Light yellow powder
Yellow to tan powde
Melting Point 160 °C (decomposes)
Gradually decomp above 160 °C without melting by 250 °C
Physical Description Solid
Description Nystatin is a topical and oral antifungal agent with activity against many species of yeast and candida albicans, which is used largely to treat skin and oropharyngeal candidiasis. Nystatin is not absorbed orally and has not been linked to drug induced liver injury.
Nystatin A1 is a polyene macrolide antibiotic; part of the nystatin complex produced by several Streptococcus species. It is a member of nystatins and a carboxylic acid.
Nystatin is a polyene antifungal drug that has broad-spectrum fungicidal and fungistatic activity against a number of yeasts and fungi, most notably Candida species. It is one of the most effective antifungal agents synthesized by bacteria, in this case a strain of Streptomyces noursei, and is closely related to [amphotericin B], differing only slightly in structure. Nystatin has a greater antifungal activity than amphotericin B - parenterally administered nystatin, however, is associated with significant toxicity and is not available in a formulation appropriate for systemic use. As it undergoes very little absorption following oral or topical administration, nystatin's efficacy is limited to the treatment/prevention of cutaneous, mucocutaneous, and gastrointestinal fungal infections.
Purity Potency: 4400 units/mg min. (or refer to the Certificate of Analysis)
Shelf Life Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7; also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition.
Affected by air and moisture
The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity.
Nystatin deteriorates on exposure to heat, light, moisture, or air.
Solubility 360 mg/L (at 24 °C)
Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75
Insol in ether
In water, 3.60X10+2 mg/L at 24 °C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Nystatin; Mycostatin. AI3-26526; Barstatin 100; Biofanal; Candex; Candex Lotion; Candio-hermal; Diastatin; Fungicidin; Herniocid; HSDB 3138; Korostatin; Moronal; Myconystatin; Mycostatin; Nilstat; Nistatin; Nistatina; NSC 150817; Nyamyc; Nyotran; Nysert; Nystan; Nystatin; Nystatine; Nystavescent; Nystex; Nystop; O-V Statin; Stamycin; Zydin E
Vapor Pressure 8.7X10-7 mm Hg at 25 °C (est)
Reference 1: Gøtzsche PC, Johansen HK. Nystatin prophylaxis and treatment in severely immunodepressed patients. Cochrane Database Syst Rev. 2014 Sep 4;(9):CD002033. doi: 10.1002/14651858.CD002033.pub2. Review. PubMed PMID: 25188770.
2: Blyth CC, Barzi F, Hale K, Isaacs D. Chemoprophylaxis of neonatal fungal infections in very low birthweight infants: efficacy and safety of fluconazole and nystatin. J Paediatr Child Health. 2012 Sep;48(9):846-51. doi: 10.1111/j.1440-1754.2012.02543.x. Review. PubMed PMID: 22970680.
3: Isaacs D. Fungal prophylaxis in very low birth weight neonates: nystatin, fluconazole or nothing? Curr Opin Infect Dis. 2008 Jun;21(3):246-50. doi: 10.1097/QCO.0b013e3282f8adab. Review. PubMed PMID: 18448968.
4: Lye WC. Nystatin prophylaxis for fungal peritonitis: to be or not to be? Perit Dial Int. 2007 Sep-Oct;27(5):511-3. Review. PubMed PMID: 17704437.
5: Fjaervik E, Zotchev SB. Biosynthesis of the polyene macrolide antibiotic nystatin in Streptomyces noursei. Appl Microbiol Biotechnol. 2005 Jun;67(4):436-43. Epub 2005 Feb 8. Review. PubMed PMID: 15700127.
6: Gøtzsche PC, Johansen HK. Nystatin prophylaxis and treatment in severely immunodepressed patients. Cochrane Database Syst Rev. 2002;(4):CD002033. Review. Update in: Cochrane Database Syst Rev. 2014;9:CD002033. PubMed PMID: 12519566.
7: Gøtzsche PC, Johansen HK. Nystatin prophylaxis and treatment in severely immunodepressed patients. Cochrane Database Syst Rev. 2002;(2):CD002033. Review. Update in: Cochrane Database Syst Rev. 2002;(4):CD002033. PubMed PMID: 12076436.
8: Arikan S, Rex JH. Nystatin LF (Aronex/Abbott). Curr Opin Investig Drugs. 2001 Apr;2(4):488-95. Review. PubMed PMID: 11566004.
9: Gotzsche PC, Johansen HK. Nystatin prophylaxis and treatment in severely immunodepressed patients. Cochrane Database Syst Rev. 2000;(2):CD002033. Review. Update in: Cochrane Database Syst Rev. 2002;(2):CD002033. PubMed PMID: 10796846.
10: Alvarez Alvarez ME, Sánchez-Sousa A, Baquero F. A reevaluation of nystatin in prophylaxis and treatment of oropharyngeal candidiasis. Rev Esp Quimioter. 1998 Dec;11(4):295-315. Review. PubMed PMID: 9990144.
11: Rosenberger A, Tebbe B, Treudler R, Orfanos CE. [Acute generalized exanthematous pustulosis, induced by nystatin]. Hautarzt. 1998 Jun;49(6):492-5. Review. German. PubMed PMID: 9675578.
12: Schäfer-Korting M, Blechschmidt J, Korting HC. Clinical use of oral nystatin in the prevention of systemic candidosis in patients at particular risk. Mycoses. 1996 Sep-Oct;39(9-10):329-39. Review. PubMed PMID: 9009654.
13: Taylor TL. Nystatin prophylaxis in immunocompromised children. Ann Pharmacother. 1996 May;30(5):534-5. Review. PubMed PMID: 8740337.
14: Palková Z, Vondrejs V. Nystatin-rhodamine B assay for estimating activity of killer toxin from Kluyveromyces lactis. Methods Mol Biol. 1996;53:325-9. Review. PubMed PMID: 8924993.
15: Akaike N, Harata N. Nystatin perforated patch recording and its applications to analyses of intracellular mechanisms. Jpn J Physiol. 1994;44(5):433-73. Review. PubMed PMID: 7534361.
16: Finkelstein A, Holz R. Aqueous pores created in thin lipid membranes by the polyene antibiotics nystatin and amphotericin B. Membranes. 1973;2:377-408. Review. PubMed PMID: 4585230.
17: Witten VH, Katz SI. Nystatin. Med Clin North Am. 1970 Sep;54(5):1329-37. Review. PubMed PMID: 4919155.
18: Gemeinhardt H. [What is nystatin?]. Z Arztl Fortbild (Jena). 1966 Apr 15;60(8):503-6. Review. German. PubMed PMID: 4862458.
PubChem Compound 11953884
Last Modified Nov 11 2021
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